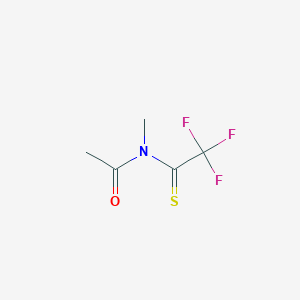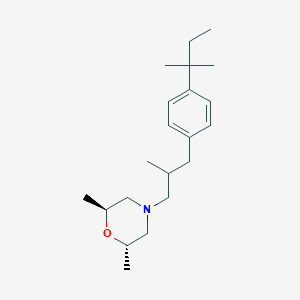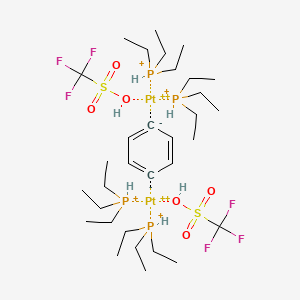
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum is a coordination compound with the molecular formula C32H64F6O6P4Pt2S2 and a molecular weight of 1237.018 g/mol . This compound is known for its unique molecular structure and is used in various scientific research applications.
Preparation Methods
The synthesis of Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum involves the reaction of platinum precursors with triethylphosphine and trifluoromethanesulfonate. The reaction conditions typically include controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum is utilized in several scientific research fields:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in cancer treatment.
Industry: It is used in industrial processes that require specific catalytic properties.
Mechanism of Action
The mechanism by which Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Phenylenetetrakis(triethylphosphine)bis(trifluoromethanesulfonate)diplatinum can be compared with other platinum-based coordination compounds, such as:
Cisplatin: Known for its use in cancer therapy, cisplatin has a different ligand structure and mechanism of action.
Carboplatin: Another platinum-based drug used in chemotherapy, with a different set of ligands and pharmacokinetics.
Oxaliplatin: Used in cancer treatment, oxaliplatin has a distinct ligand environment compared to this compound.
The uniqueness of this compound lies in its specific ligand arrangement and the resulting chemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C32H70F6O6P4Pt2S2+6 |
|---|---|
Molecular Weight |
1243.1 g/mol |
IUPAC Name |
benzene;platinum(2+);triethylphosphanium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/4C6H15P.C6H4.2CHF3O3S.2Pt/c4*1-4-7(5-2)6-3;1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h4*4-6H2,1-3H3;1-2,5-6H;2*(H,5,6,7);;/q;;;;-2;;;2*+2/p+4 |
InChI Key |
JRJAWEGNQXMTBQ-UHFFFAOYSA-R |
Canonical SMILES |
CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.C1=C[C-]=CC=[C-]1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Pt+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)

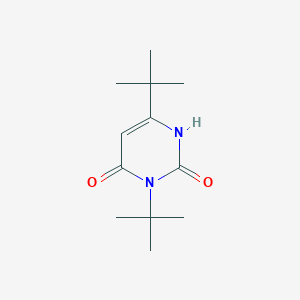
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)
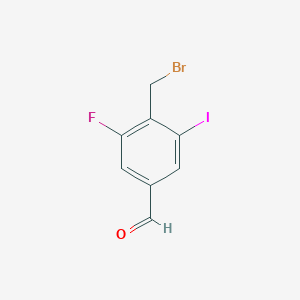
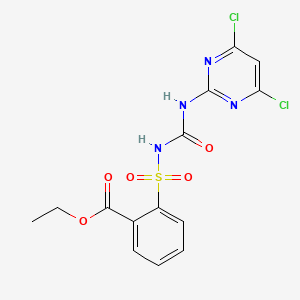
![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
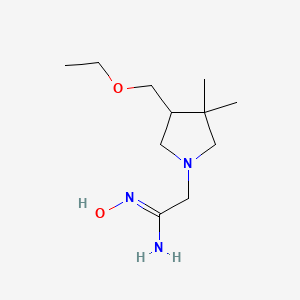
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)
![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
